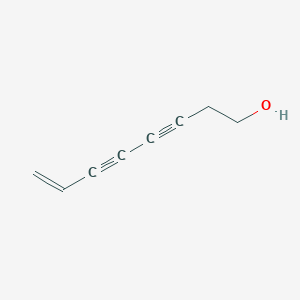
Oct-7-en-3,5-diyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-7-en-3,5-diyn-1-ol is an organic compound with the molecular formula C₈H₈O. It is characterized by the presence of an octene chain with two triple bonds (diyn) and a hydroxyl group (ol) at the first carbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oct-7-en-3,5-diyn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of 1-hexyne with propargyl alcohol under specific conditions to form the desired product. The reaction often requires a palladium catalyst and a base such as triethylamine to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oct-7-en-3,5-diyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
Oct-7-en-3,5-diyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Oct-7-en-3,5-diyn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Nonene-3,5-diyn-1-ol: Similar structure with a nonene chain instead of an octene chain.
1-Octen-3-ol: Contains a single double bond and a hydroxyl group but lacks the triple bonds.
Uniqueness
Oct-7-en-3,5-diyn-1-ol is unique due to its combination of double and triple bonds along with a hydroxyl group. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
114020-45-0 |
|---|---|
Formule moléculaire |
C8H8O |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
oct-7-en-3,5-diyn-1-ol |
InChI |
InChI=1S/C8H8O/c1-2-3-4-5-6-7-8-9/h2,9H,1,7-8H2 |
Clé InChI |
AGWFAJXETXIOEE-UHFFFAOYSA-N |
SMILES canonique |
C=CC#CC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


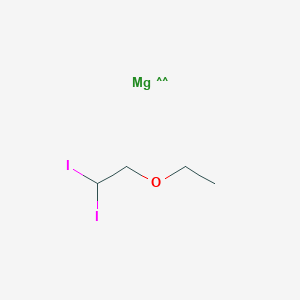

![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)
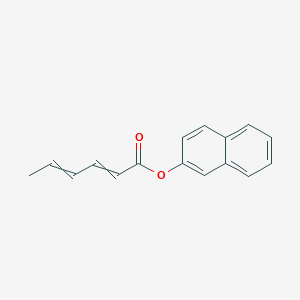

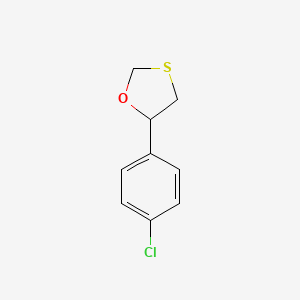

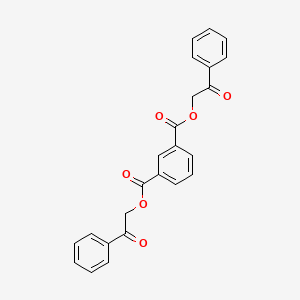
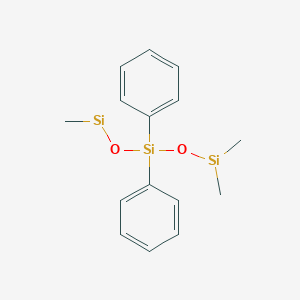
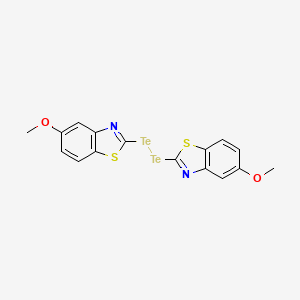
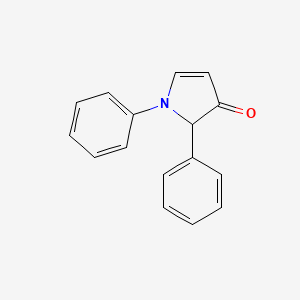
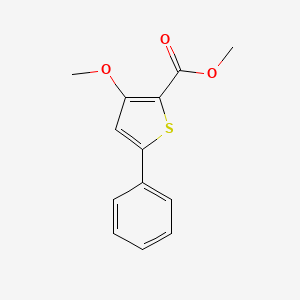

![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
